Isopropanol-d7
Overview
Description
Isopropanol-d7 (IPA-d7) is an isotopically labeled variant of isopropanol . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . This colorless and flammable liquid finds extensive use in various industrial and laboratory applications .
Synthesis Analysis
Isopropanol-d7 serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates .Molecular Structure Analysis
The molecular formula of Isopropanol-d7 is C3HD7O . It is an isotopically labeled variant of isopropanol, which consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Isopropanol-d7 is primarily used in organic synthesis . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates . The kinetics of isopropanol decomposition and reaction with H atoms have been studied using shock tube experiments .Physical And Chemical Properties Analysis
Isopropanol-d7 is a colorless and flammable liquid . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Bioproduction of Isopropanol
Isopropanol production via biological platforms has gained attention due to its potential as a petroleum-based chemical replacement. The study by Grousseau et al. (2014) demonstrates this by engineering the Cupriavidus necator strain for efficient isopropanol production from renewable carbon sources.
2. Enhanced Isopropanol Production
Inokuma et al. (2010) focus on improving isopropanol production in engineered Escherichia coli using fermentation optimization and gas stripping, highlighting the advancements in fermentation technology for isopropanol production.
3. Photo-Induced Reduction of C-X Bond
Cao et al. (2019) explore a metal-free photo-induced reduction method using isopropanol, showcasing its application in chemical reactions and solvent utility. Their research here indicates its versatility in handling various functional groups and organic halides.
4. Isopropanol Synthesis Process Design
The study by Zhou and Wang (2022) details the design of an 80,000 tons/year isopropanol synthesis process, demonstrating isopropanol's importance as a chemical raw material and organic solvent in industrial applications.
5. Acetone Hydrogenation in Chemical Heat Pumps
Peng et al. (2016) conducted 3D simulations of acetone hydrogenation in chemical heat pumps, an essential part of the isopropanol-acetone-hydrogen system. Their research, detailed here, contributes to the understanding of isopropanol's role in energy-grade improvement and energy storage.
6. Solution Components Study
The study of isopropanol aqueous solution components by Han et al. (2018) provides insights into the chemical properties of isopropanol solutions, essential for industrial production.
7. Isopropanol Production in Engineered Strains
Collas et al. (2012) demonstrate the potential of genetically engineered Clostridium strains in producing isopropanol, a widely-used commercial alcohol, offering a biological route to its synthesis as detailed here.
8. Isopropanol Detection Using Nanorings
Li et al. (2016) developed a highly sensitive gas sensor based on SnO2 nanorings for isopropanol detection, underscoring its importance in monitoring environmental and health safety. Their findings are available here.
9. Isopropanol in Forensic Pathology
Molina's (2010) study here focuses on the role of isopropanol in forensic pathology, examining its presence in postmortem toxicological analysis and its implications.
10. Distillation Process for Isopropanol Separation
Guang et al. (2020) discuss a novel distillation process for efficient isopropanol separation, important for downstream processing in industrial applications. Their research is detailed here.
11. CRISPR Engineering for Isopropanol Production
Liang et al. (2017) demonstrate the use of CRISPR technology for rapidly constructing and testing isopropanol production strains in Escherichia coli, indicating the role of genetic engineering in industrial biotechnology. More can be found here.
Safety And Hazards
Future Directions
Isopropanol-d7 has diverse applications in scientific research . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . Future research directions include the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .
Relevant Papers The relevant papers retrieved discuss the purification of plasmid DNA by fractional precipitation with isopropanol , the advanced purification of isopropanol and acetone from syngas , and the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .
properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480717 | |
Record name | Isopropanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropanol-d7 | |
CAS RN |
19214-96-1 | |
Record name | Isopropanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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